N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is derived from the benzo[d]thiazole family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide typically involves the reaction of 7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N’-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The propionamide groups can be substituted with other acyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted amides or alkylated derivatives.
Scientific Research Applications
N,N’-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases such as Parkinson’s disease.
Mechanism of Action
The mechanism of action of N,N’-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Known for its inhibitory activity against bacterial DNA gyrase B.
(S)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine: Used in the treatment of Parkinson’s disease.
Uniqueness
N,N’-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide is unique due to its dual propionamide groups, which may confer distinct biological activities and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C13H19N3O3S |
---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
N-[7-hydroxy-2-(propanoylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C13H19N3O3S/c1-3-9(17)14-7-5-6-8-12(11(7)19)20-13(15-8)16-10(18)4-2/h7,11,19H,3-6H2,1-2H3,(H,14,17)(H,15,16,18) |
InChI Key |
FBIBZNAONGROEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1O)SC(=N2)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.